2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 19809-20-2
VCID: VC20485661
InChI: InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
SMILES:
Molecular Formula: C19H24ClN3
Molecular Weight: 329.9 g/mol

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride

CAS No.: 19809-20-2

Cat. No.: VC20485661

Molecular Formula: C19H24ClN3

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride - 19809-20-2

Specification

CAS No. 19809-20-2
Molecular Formula C19H24ClN3
Molecular Weight 329.9 g/mol
IUPAC Name 3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride
Standard InChI InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Standard InChI Key IWIMVHVHNAQCRH-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₃N₃·HCl, with a molecular weight of 329.87 g/mol . Key structural features include:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • 2-Benzyl group: A phenylmethyl substituent enhancing lipophilicity and π-π stacking potential.

  • 1-(3-Dimethylaminopropyl) side chain: A tertiary amine-containing alkyl chain contributing to solubility and potential receptor interactions.

  • Hydrochloride salt: Improves aqueous solubility for biological applications.

The SMILES notation (CN(C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3) and InChIKey (NRSAGCDHROXXKE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Characteristics

  • Solubility: High solubility in polar solvents like methanol and water due to the hydrochloride salt .

  • Melting Point: Analogous benzimidazole hydrochlorides exhibit melting points near 172–175°C .

  • Collision Cross Section (CCS): Predicted CCS values for adducts range from 171.1 Ų ([M+H]⁺) to 186.2 Ų ([M+Na]⁺), critical for mass spectrometry characterization .

Adductm/zPredicted CCS (Ų)
[M+H]⁺294.19648171.1
[M+Na]⁺316.17842186.2
[M-H]⁻292.18192176.5

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols are published for this compound, benzimidazole derivatives are typically synthesized via:

  • Condensation: Reacting o-phenylenediamine with benzaldehyde derivatives under acidic or oxidative conditions to form the benzimidazole core.

  • Alkylation: Introducing the 3-dimethylaminopropyl group using agents like 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Reactivity Profile

Benzimidazoles undergo reactions typical of aromatic heterocycles:

  • Electrophilic Substitution: Halogenation or nitration at electron-rich positions.

  • N-Alkylation/Acylation: Modifications at the N1 position to alter pharmacokinetic properties.

  • Hydrolysis: Acidic or basic conditions may cleave the benzimidazole ring, though the hydrochloride form stabilizes against degradation.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Structural features align with antimicrobial and anticancer drug candidates.

  • Prodrug Development: The hydrochloride salt’s solubility facilitates formulation for intravenous or oral delivery.

Chemical Biology

  • Protein Binding Studies: The benzimidazole core’s hydrogen-bonding capacity makes it a tool for probing enzyme active sites.

Material Science

  • Coordination Chemistry: Potential ligand for metal complexes in catalysis or imaging.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Biological Activity
2-Benzyl-1-(diethylaminoethyl)benzimidazoleC₂₀H₂₅N₃·HClAntimicrobial, anticancer
5-Methyl-benzimidazoleC₈H₈N₂Antifungal, antibacterial
2-(4-Chlorobenzyl)-1-(3-dimethylaminopropyl)benzimidazoleC₁₉H₂₂ClN₃·HClCNS modulation

This compound’s 3-dimethylaminopropyl chain distinguishes it from analogs, potentially offering improved solubility and target affinity.

Future Directions

  • Synthetic Optimization: Develop scalable methods for high-purity production.

  • Mechanistic Studies: Elucidate interactions with FtsZ, NF-κB, and other targets.

  • In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.

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